molecular formula C7H7ClN2O2 B173225 3-Chloro-6-methyl-2-nitroaniline CAS No. 13852-53-4

3-Chloro-6-methyl-2-nitroaniline

Cat. No.: B173225
CAS No.: 13852-53-4
M. Wt: 186.59 g/mol
InChI Key: DKUCSJAKXOTDCM-UHFFFAOYSA-N
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Description

3-Chloro-6-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of aniline, characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-2-nitroaniline typically involves the nitration of 3-Chloro-6-methylaniline. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: Industrial production of this compound often employs a similar nitration process but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-6-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

  • 3-Chloro-2-methyl-6-nitroaniline
  • 2-Chloro-6-methyl-4-nitroaniline
  • 4-Chloro-2-methyl-6-nitroaniline

Comparison: 3-Chloro-6-methyl-2-nitroaniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-chloro-6-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-3-5(8)7(6(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUCSJAKXOTDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303146
Record name 3-chloro-6-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13852-53-4
Record name 13852-53-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156950
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-6-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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